molecular formula C19H21NO B1314186 2-(Piperidinomethyl)benzophenone CAS No. 745718-74-5

2-(Piperidinomethyl)benzophenone

Cat. No.: B1314186
CAS No.: 745718-74-5
M. Wt: 279.4 g/mol
InChI Key: PLDWVFNHNCLBKJ-UHFFFAOYSA-N
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Description

2-(Piperidinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a piperidine ring attached to a benzophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidinomethyl)benzophenone typically involves the condensation of benzophenone with piperidine in the presence of a suitable catalyst. One common method is the reaction of benzophenone with piperidine in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidinomethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the benzophenone structure can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, bromine, or sulfuric acid.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives with additional functional groups.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

2-(Piperidinomethyl)benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Piperidinomethyl)benzophenone involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A parent compound with a simpler structure, lacking the piperidine ring.

    Piperidine: A six-membered heterocyclic amine that forms the basis of the piperidine ring in 2-(Piperidinomethyl)benzophenone.

    Benzylpiperidine: A compound with a similar structure but with a benzyl group instead of a benzophenone moiety.

Uniqueness

This compound is unique due to the combination of the benzophenone and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

phenyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDWVFNHNCLBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517351
Record name Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745718-74-5
Record name Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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